N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a thiazole ring, and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Thiazole ring synthesis: This step often involves the condensation of α-haloketones with thiourea.
Coupling reactions: The benzo[d][1,3]dioxole and thiazole intermediates are then coupled using suitable coupling agents like EDCI or DCC.
Introduction of the diethylsulfamoyl group: This is typically done through sulfonation reactions using diethylamine and sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions can occur at the thiazole ring or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential therapeutic agent for diseases where enzyme inhibition is beneficial.
Industry: Used in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Pathway interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the diethylsulfamoyl group.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Has a dimethylsulfamoyl group instead of diethyl.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylcarbamoyl)benzamide: Contains a carbamoyl group instead of sulfonamide.
Uniqueness
The presence of the diethylsulfamoyl group in N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide may confer unique properties such as increased lipophilicity, altered binding affinity, and enhanced stability compared to similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)16-8-5-14(6-9-16)20(25)23-21-22-17(12-30-21)15-7-10-18-19(11-15)29-13-28-18/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZAGKUMRAYSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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